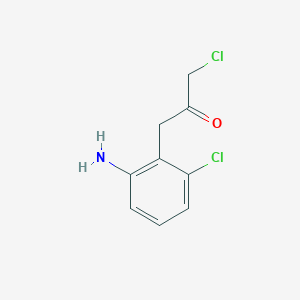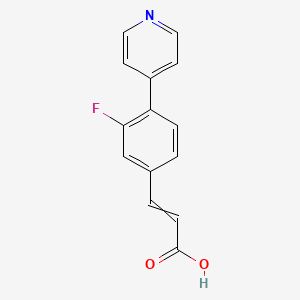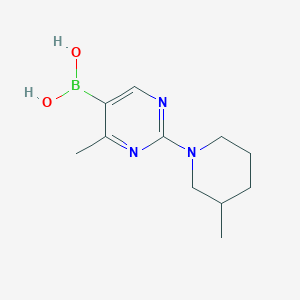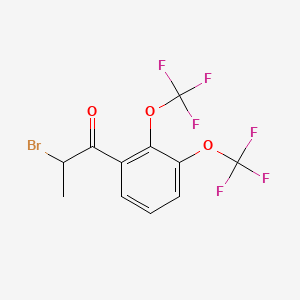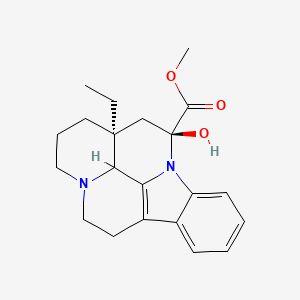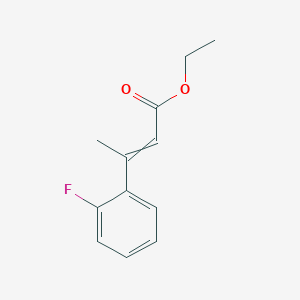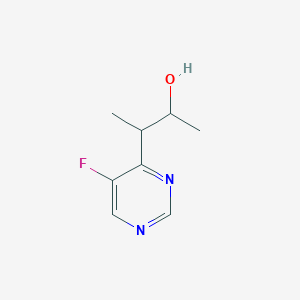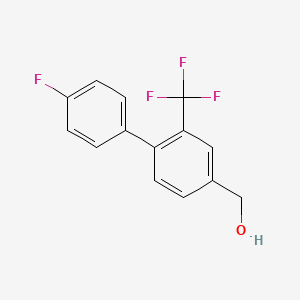
(4'-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to the biphenyl structure, along with a methanol group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Introduction of Fluorine and Trifluoromethyl Groups: The introduction of the fluorine and trifluoromethyl groups can be achieved through electrophilic aromatic substitution reactions. For example, trifluoromethylation can be carried out using trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Addition of Methanol Group:
Industrial Production Methods
Industrial production of (4’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization is employed to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methanol group in (4’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon by removing the hydroxyl group.
Substitution: The fluorine and trifluoromethyl groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of (4’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol is primarily determined by its ability to interact with specific molecular targets. The presence of the fluorine and trifluoromethyl groups enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methanol group can form hydrogen bonds with biological macromolecules, further influencing the compound’s activity. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)biphenyl: Similar structure but lacks the methanol group.
4-Fluoro-2-(trifluoromethyl)benzonitrile: Contains a nitrile group instead of a methanol group.
4-(Trifluoromethyl)phenol: Contains a phenol group instead of a biphenyl structure.
Uniqueness
(4’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol is unique due to the combination of the fluorine, trifluoromethyl, and methanol groups attached to the biphenyl structure. This unique combination imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H10F4O |
|---|---|
Molekulargewicht |
270.22 g/mol |
IUPAC-Name |
[4-(4-fluorophenyl)-3-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C14H10F4O/c15-11-4-2-10(3-5-11)12-6-1-9(8-19)7-13(12)14(16,17)18/h1-7,19H,8H2 |
InChI-Schlüssel |
KJQNWJBOHIWKAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)CO)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


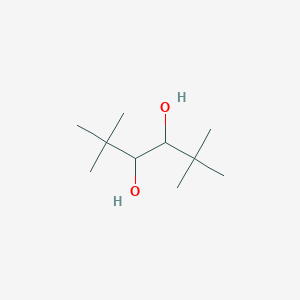
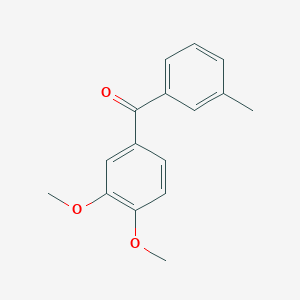
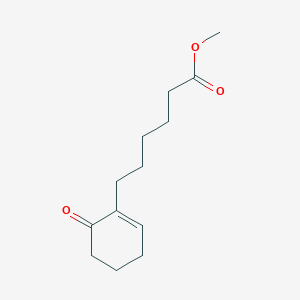
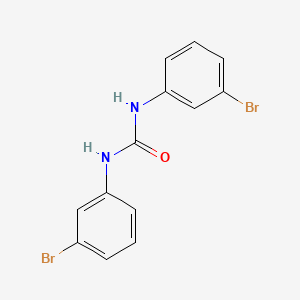
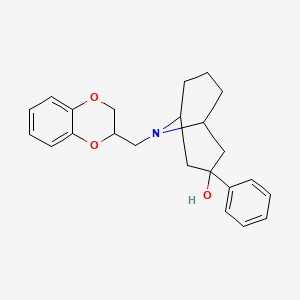
![1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14074883.png)
